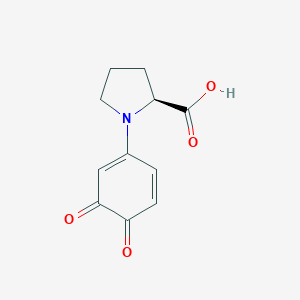
4-N-Prolyl-2-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Prolyl-2-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Quinones, including 4-N-Prolyl-2-benzoquinone, exhibit neuroprotective effects that are crucial in the treatment of neurodegenerative diseases. These compounds can activate the Keap1/Nrf2 pathway, leading to the induction of detoxifying enzymes that protect against oxidative stress and inflammation .
Case Studies
- A study highlighted that coenzyme Q10 (a related compound) demonstrated neuroprotective activity in Parkinson's disease models by preventing mitochondrial damage and improving motor functions . Similar mechanisms may be applicable to this compound.
Anticancer Potential
Research indicates that quinones can inhibit cancer cell proliferation through various mechanisms. This compound has shown promise in targeting pancreatic cancer cells, where it may induce apoptosis and inhibit tumor growth.
Data Table: Anticancer Activity of Quinones
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Pancreatic Cancer | Induction of apoptosis | |
| Coenzyme Q10 | Parkinson's Disease | Mitochondrial protection | |
| 1,4-Benzoquinone | Various cancers | ROS generation |
Environmental Applications
Quinones are also studied for their role in environmental science, particularly concerning air pollution and particulate matter (PM). The presence of quinones in diesel exhaust particles (DEPs) has been linked to mitochondrial dysfunction and apoptosis in lung cells.
Case Studies
Eigenschaften
CAS-Nummer |
122268-35-3 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
BGOKIEHCWSCUBQ-QMMMGPOBSA-N |
SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Isomerische SMILES |
C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Synonyme |
4-N-prolyl-2-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















